![molecular formula C22H23N5O5S B2497440 ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226430-82-5](/img/structure/B2497440.png)
ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a thiazole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring and a thiazole ring, both of which are five-membered aromatic heterocycles. The pyrazole ring contains two nitrogen atoms, and the thiazole ring contains one nitrogen atom and one sulfur atom .科学的研究の応用
Anticancer Properties
Indole derivatives, including the compound you’ve mentioned, have gained attention for their potential as anticancer agents. Researchers explore their effects on cancer cells, aiming to develop novel therapies. The compound’s unique structure may interact with cellular pathways, inhibit tumor growth, or induce apoptosis (programmed cell death). Further studies are needed to elucidate its specific mechanisms and evaluate its efficacy against different cancer types .
Anti-Inflammatory and Analgesic Activities
Indole derivatives often exhibit anti-inflammatory and analgesic properties. These compounds can modulate immune responses, reduce inflammation, and alleviate pain. Investigating the effects of our compound in animal models or cell cultures could provide valuable insights into its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Applications
Indoles have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes, inhibit enzymes, or interfere with essential processes makes them interesting targets. Researchers could explore the compound’s antibacterial, antifungal, or antiviral effects, potentially leading to new treatments for infectious diseases .
Neuroprotective Effects
Given the compound’s intricate structure, it might interact with neural receptors or pathways. Investigating its neuroprotective properties could reveal its potential in treating neurodegenerative disorders or preventing neuronal damage. Animal studies or in vitro experiments would be valuable in this context .
Herbicidal Activity
Indole derivatives have been investigated as herbicides due to their impact on plant growth and development. Researchers could explore whether our compound affects specific plant species, potentially leading to eco-friendly herbicides or weed control strategies .
Antioxidant Potential
Indoles often possess antioxidant properties, protecting cells from oxidative stress and free radicals. Evaluating the compound’s ability to scavenge reactive oxygen species could contribute to our understanding of its health-related applications .
将来の方向性
Pyrazole derivatives have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the study and application of this compound and similar compounds will continue to be an important area of research in the future.
特性
IUPAC Name |
ethyl 2-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-4-32-21(30)14-9-10-16-17(14)24-22(33-16)25-18(28)12-5-7-13(8-6-12)23-19(29)15-11-27(2)26-20(15)31-3/h5-8,11,14H,4,9-10H2,1-3H3,(H,23,29)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAUAOYCYWFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)
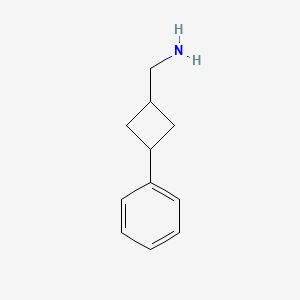
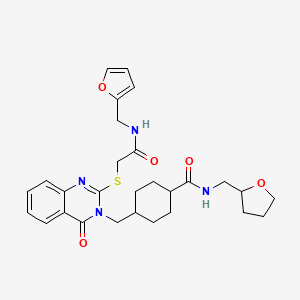


![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
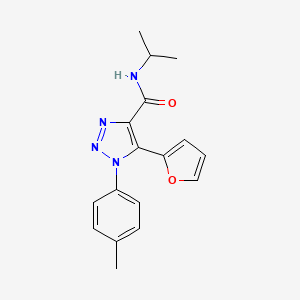
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
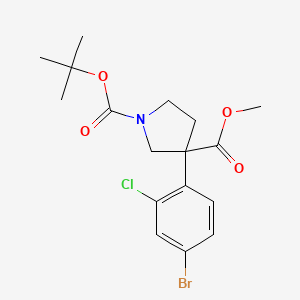
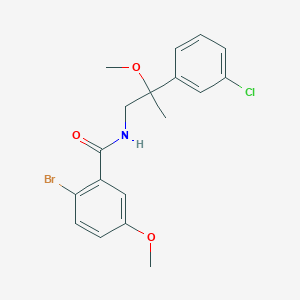


![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)